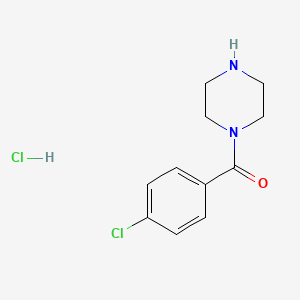

1-(4-Chlorobenzoyl)piperazine hydrochloride

CAS No.:

Cat. No.: VC13595815

Molecular Formula: C11H14Cl2N2O

Molecular Weight: 261.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14Cl2N2O |

|---|---|

| Molecular Weight | 261.14 g/mol |

| IUPAC Name | (4-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H |

| Standard InChI Key | ZXJDUUIHTYUYAA-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl.Cl |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

1-(4-Chlorobenzoyl)piperazine hydrochloride has the molecular formula CHClNO and a molecular weight of 261.14 g/mol . The compound consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the N1 position with a 4-chlorobenzoyl group. The hydrochloride salt forms via protonation of the piperazine’s secondary amine, enhancing its solubility in polar solvents like water and methanol .

Key structural attributes:

-

Chlorobenzoyl group: The para-chloro substitution on the benzoyl ring increases lipophilicity, potentially improving membrane permeability .

-

Piperazine hydrochloride: The protonated piperazine contributes to ionic character, facilitating crystallization and stability under standard storage conditions (2–8°C) .

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, analogous piperazine derivatives exhibit characteristic signals:

-

IR spectroscopy: A strong absorption band near 1,636 cm corresponds to the carbonyl (C=O) stretch of the benzoyl group .

-

H NMR: Piperazine protons typically resonate between δ 2.90–4.31 ppm, while aromatic protons from the chlorobenzoyl group appear as a doublet near δ 7.28–7.94 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through a two-step process:

-

Acylation of piperazine: Reacting piperazine with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane .

\text{Piperazine} + \text{4-Cl-C$$_6$$H$$_4$$-COCl} \xrightarrow{\text{Base}} \text{1-(4-Cl-Benzoyl)piperazine} -

Salt formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Optimized conditions:

-

Temperature: 0–5°C during acid addition to prevent side reactions.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and reproducibility. Key parameters include:

-

Solvent selection: Toluene or ethyl acetate for improved phase separation.

-

Automation: Precise control of stoichiometry and reaction time minimizes byproducts like diacylated piperazine .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 65–70°C (lit.) | |

| Solubility in Methanol | >50 mg/mL | |

| Vapor Pressure (25°C) | 0 Pa | |

| LogP (Octanol-Water) | 3.4 | |

| Storage Temperature | 2–8°C |

The compound’s low vapor pressure and moderate lipophilicity (LogP = 3.4) suggest suitability for oral formulations, though its hygroscopic nature necessitates anhydrous storage .

Pharmacological Applications

Role as a Pharmaceutical Metabolite

1-(4-Chlorobenzoyl)piperazine hydrochloride is a primary metabolite of cetirizine (a second-generation antihistamine) and hydroxyzine (an anxiolytic). In vivo studies demonstrate that it retains weak histamine H receptor antagonism, contributing to the prolonged efficacy of its parent drugs .

Biological Activity Insights

While direct pharmacological data is sparse, structural analogs exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume